molecular formula C20H18N4O4 B601596 Apixaban Impurity 14 CAS No. 1704504-93-7

Apixaban Impurity 14

Cat. No. B601596
M. Wt: 378.39
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Apixaban involves new intermediates which undergo a faster amidation reaction . The process involves the use of anhydrous ammonia in propylene glycol and performing the reaction for at least 12 hours at 90°C . This method provides Apixaban having the polymorphic form named N-1, a solid form which is the thermodynamically stable form of Apixaban .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Apixaban have been studied extensively . Using state-of-the-art ultra-high performance liquid chromatography (UHPLC), it is possible to analyze the composition of the reaction mixture within a few minutes .


Physical And Chemical Properties Analysis

Apixaban is almost insoluble in water, slightly soluble in organic solvents, and freely soluble in DMSO . A mixture of acetonitrile and water in various proportions is used as a mobile phase for the separation of apixaban from related impurities .

Scientific Research Applications

Novel Analytical Methods for Apixaban Impurity Detection

Stability and Degradation Studies

  • Stability Indicating RP-HPLC Methods : These methods are instrumental in identifying and quantifying process-related and degradation impurities in Apixaban, offering a detailed analysis of the drug's stability under various conditions. This is crucial for understanding the degradation pathways and ensuring the quality and safety of the drug (Wang Zhong-b, 2015), (B. V et al., 2019).

Impurity Profiling and Characterization

  • Advanced Characterization Techniques : Techniques such as LC-MS have been established for the precise determination and characterization of genotoxic impurities in Apixaban, including Apixaban Impurity 14. These techniques offer high sensitivity and specificity, essential for ensuring the safety and efficacy of the drug (V. Ramana et al., 2020), (Wang Huiju, 2015).

Safety And Hazards

Apixaban is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes damage to organs through prolonged or repeated exposure . Personal protective equipment is recommended when handling Apixaban .

properties

IUPAC Name

6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-28-15-8-6-14(7-9-15)24-18-16(17(22-24)20(26)27)10-11-23(19(18)25)13-4-2-12(21)3-5-13/h2-9H,10-11,21H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSLQVNOMQACSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N)C(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apixaban Impurity 14

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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